molecular formula C11H12FNS B8659544 (5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine CAS No. 709649-51-4

(5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine

Cat. No. B8659544
Key on ui cas rn: 709649-51-4
M. Wt: 209.29 g/mol
InChI Key: BYZABMDNGQKNQH-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

To 5-fluoro-3-methyl-benzo[b]thiophene-2-carbaldehyde (5.43 g, 28.0 mmol) was added a solution of 2 M methylamine in methanol (94 mL) and the resulting mixture was stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue taken up in ethanol (90 mL). The solution was cooled to 0° C. and then NaBH4 (1.06 g, 28.0 mmol) was added in one portion. The mixture was stirred 4 hr, after which time NaBH4 (0.54 g, 14.0 mmol) was added and the mixture was stirred overnight. The mixture was concentrated under reduced pressure and the residue combined with 1 M NaOH (200 mL). The mixture was extracted with diethyl ether (3×150 mL) and the combined organics were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to the title compound (5.26 g, 90%) as a pale yellow oil: 1H NMR (300 MHz, CDCl3) δ7.71 (dd, J=9.0, 4.8 Hz, 1H), 7.27 (dd, J=9.3, 2.6 Hz, 1H), 7.09-7.04 (m, 1H), 4.00 (s, 2H), 2.51 (s, 3H), 2.31 (s, 3H).
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0.54 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]2[S:6][C:7]([CH:10]=O)=[C:8]([CH3:9])[C:4]=2[CH:3]=1.[CH3:14][NH2:15].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:13]=[CH:12][C:5]2[S:6][C:7]([CH2:10][NH:15][CH3:14])=[C:8]([CH3:9])[C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.43 g
Type
reactant
Smiles
FC1=CC2=C(SC(=C2C)C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
94 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.54 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred 4 hr
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×150 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to the title compound (5.26 g, 90%) as a pale yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC2=C(SC(=C2C)CNC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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